Bazedoxifene acetate Bazedoxifene acetate Bazedoxifene acetate, also called as TSE424 or WAY-140424, with antiosteoporotic it is a selective nonsteroidal estrogen receptor modulator (SERM) (ERα: IC50= 26 nM; ERβ= 99 nM).
Brand Name: Vulcanchem
CAS No.: 198481-33-3
VCID: VC21340951
InChI: InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)
SMILES: CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
Molecular Formula: C32H38N2O5
Molecular Weight: 530.7 g/mol

Bazedoxifene acetate

CAS No.: 198481-33-3

Cat. No.: VC21340951

Molecular Formula: C32H38N2O5

Molecular Weight: 530.7 g/mol

Purity: 95%

* For research use only. Not for human or veterinary use.

Bazedoxifene acetate - 198481-33-3

CAS No. 198481-33-3
Molecular Formula C32H38N2O5
Molecular Weight 530.7 g/mol
IUPAC Name acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Standard InChI InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)
Standard InChI Key OMZAMQFQZMUNTP-UHFFFAOYSA-N
SMILES CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
Canonical SMILES CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
Appearance Off-White to Pale Beige Solid.
Boiling Point 694.4ºC at 760 mmHg

Chemical Structure and Properties

Bazedoxifene acetate (C₃₀H₃₄N₂O₃·C₂H₄O₂) has a molecular weight of 530.65 g/mol and represents a structurally distinct SERM with an indole-based estrogen receptor ligand framework . Unlike earlier SERMs such as raloxifene and tamoxifen, bazedoxifene was developed through stringent preclinical screening with the indole ring substituting the benzothioprine core used in raloxifene's structure . This structural modification was specifically engineered to maintain beneficial skeletal and metabolic effects while minimizing stimulation of uterine and breast tissues .

The compound demonstrates high binding affinity for estrogen receptors, with IC₅₀ values of 26 nM for estrogen receptor alpha (ERα) and 99 nM for estrogen receptor beta (ERβ), indicating preferential binding to ERα . This selective receptor binding profile contributes to its tissue-specific actions throughout the body.

Table 1. Physical and Chemical Properties of Bazedoxifene Acetate

PropertyCharacteristic
Chemical FormulaC₃₀H₃₄N₂O₃·C₂H₄O₂
Molecular Weight530.65 g/mol
Physical AppearanceNot specified in sources
Binding Affinity (ERα)IC₅₀ = 26 nM
Binding Affinity (ERβ)IC₅₀ = 99 nM
SolubilityNot specified in sources
StructureIndole-based with unique side chain

Pharmacokinetics

Bazedoxifene demonstrates predictable and well-characterized pharmacokinetic properties. The compound is rapidly absorbed following oral administration, reaching maximum plasma concentration (Tmax) in approximately 2 hours . It exhibits linear pharmacokinetics across single doses ranging from 0.5 mg to 120 mg and multiple daily doses from 1 mg to 80 mg . The absolute bioavailability of bazedoxifene is relatively low at approximately 6%, which aligns with the pharmacokinetic profiles of other compounds in the SERM class .

Distribution studies show bazedoxifene has a volume of distribution of 14.7 ± 3.9 L/kg following intravenous administration of a 3 mg dose . The compound demonstrates extensive protein binding (98-99%), primarily to plasma proteins, which influences its distribution throughout body tissues .

Metabolism occurs predominantly through glucuronidation pathways, with UDP-glucuronosyltransferases (UGTs) converting bazedoxifene to bazedoxifene-4'-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) . Notably, little to no cytochrome P450-mediated metabolism has been observed. Plasma concentrations of the glucuronide metabolites typically measure approximately 10-fold higher than those of the unchanged active substance .

Elimination occurs primarily through fecal excretion, with less than 1% of the dose eliminated in urine . Bazedoxifene exhibits a half-life of approximately 30 hours, supporting once-daily dosing regimens . The apparent oral clearance ranges from 4 to 5 L/h/kg .

Age significantly affects bazedoxifene pharmacokinetics. Compared to women aged 51-64 years, those aged 65-74 show a 1.5-fold increase in area under the curve (AUC), while women over 75 years demonstrate a 2.6-fold increase in AUC . These differences likely result from age-related changes in hepatic function .

Clinical Applications

Bazedoxifene acetate has received regulatory approval for specific applications in women's health, with particular focus on postmenopausal osteoporosis management.

Combination Therapy for Menopausal Symptoms

Bazedoxifene has been paired with conjugated estrogens in a novel therapeutic approach called tissue selective estrogen complex (TSEC) . This combination therapy (marketed as Duavee/Duavive) addresses both osteoporosis prevention and management of menopausal symptoms . The addition of bazedoxifene to conjugated estrogens provides endometrial protection without requiring progestins, potentially improving tolerability profiles .

Investigational Applications

Beyond its approved indications, bazedoxifene is being studied for potential applications in oncology. Research is exploring its possible utility in breast cancer and pancreatic cancer treatment, though these applications remain investigational pending further clinical evidence .

Clinical Studies

Multiple clinical trials have evaluated bazedoxifene's efficacy and safety for osteoporosis prevention and management of menopausal symptoms.

A pivotal 2-year study investigated bazedoxifene for prevention of bone mass loss in postmenopausal women with a mean age of 57.6 (± 6.5) years . This prevention trial demonstrated bazedoxifene's ability to maintain bone mineral density compared to placebo, establishing its efficacy for osteoporosis prevention .

A subsequent 3-year study examined bazedoxifene's effects in postmenopausal women with established osteoporosis . Both studies showed bazedoxifene was generally well-tolerated with a favorable safety profile .

The SMART (Selective estrogens, Menopause, And Response to Therapy) clinical trial program evaluated bazedoxifene in combination with conjugated estrogens. SMART 1 was a 24-month study assessing endometrial effects, while SMART 5 provided 12-month data on endometrial safety . Both trials demonstrated favorable endometrial profiles with high rates of cumulative amenorrhea (83-88%) in women treated with CE 0.45 mg/bazedoxifene 20 mg, comparable to placebo rates (84-85%) .

TrialDurationPopulationKey FindingsReference
Prevention Study2 yearsPostmenopausal women (mean age 57.6 ± 6.5)Maintained BMD vs. placebo
Treatment Study3 yearsPostmenopausal osteoporotic womenReduced fracture risk, well-tolerated
SMART 124 monthsPostmenopausal women83% cumulative amenorrhea with CE/BZA vs. 85% with placebo
SMART 512 monthsPostmenopausal women88% cumulative amenorrhea with CE/BZA vs. 84% with placebo

Regulatory Status

Bazedoxifene has received approval from multiple regulatory authorities worldwide. In late 2013, the U.S. FDA approved bazedoxifene as part of the combination drug DUAVEE (conjugated estrogens/bazedoxifene) for prevention of postmenopausal osteoporosis . This combination is also marketed under the brand name Duavive in some regions .

As monotherapy, bazedoxifene is approved in the European Union, where it is marketed in Italy and Spain under the brand names Conbriza and Viviant . It has also received regulatory approval in Japan as a standalone treatment .

Future Directions

Research continues to explore expanded applications for bazedoxifene acetate. Promising areas include potential oncology applications, with particular interest in breast cancer and pancreatic cancer treatment . The compound's selective estrogen receptor modulation properties may provide therapeutic benefits beyond its current approved indications.

Additionally, ongoing research may further refine optimal dosing regimens, explore new combination therapies, and identify specific patient populations who might derive maximum benefit from bazedoxifene treatment. Long-term safety and efficacy data will continue to emerge as clinical experience with the compound expands.

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